ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate
Description
Ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and a pyrimidine ring
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(1-methylpyrimidin-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8(6-11)9-4-5-13(2)7-12-9/h4-5,7H,3H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPIDIMOZVIOU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C=CN(C=N1)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C=CN(C=N1)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate typically involves the reaction of ethyl cyanoacetate with 1-methyl-4(1H)-pyrimidinylidene under specific conditions. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine . The reaction is often carried out under microwave
Biological Activity
Ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate (CAS No. 95234-40-5) is an organic compound characterized by its complex structure, which includes a cyano group, an ester group, and a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.213 g/mol. Its structure features:
- Cyano Group : Contributes to its reactivity and biological activity.
- Pyrimidine Ring : Known for various biological effects, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.213 g/mol |
| CAS Number | 95234-40-5 |
This compound can be synthesized through a Knoevenagel condensation reaction involving ethyl cyanoacetate and 1-methyl-4(1H)-pyrimidinylidene under basic conditions. This synthetic route not only yields the desired compound but also facilitates the development of related pyrimidine derivatives that may exhibit enhanced biological activity.
The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes or receptors associated with cancer cell proliferation and survival pathways. Specifically, compounds with similar structures have been shown to act as antagonists to anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by inhibiting Bcl-2 family proteins.
Case Study: In Vitro Cytotoxicity
In vitro assays conducted on various cancer cell lines demonstrated that related compounds significantly inhibited cell growth and induced apoptosis. For example, one study reported:
- Cell Line : Jurkat cells (T-cell leukemia)
- IC50 Value : <10 µM for certain analogs
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Antimicrobial Activity
Some derivatives of ethyl 2-cyano compounds have shown promising antimicrobial activity against both bacterial and fungal strains. The presence of the cyano group is believed to enhance interaction with microbial enzymes.
Table 2: Summary of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate typically involves the reaction of ethyl cyanoacetate with appropriate pyrimidine derivatives under controlled conditions. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. For instance, related compounds have shown minimum inhibitory concentrations (MIC) around 256 µg/mL, suggesting potential use in treating bacterial infections .
Anticancer Research
Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy .
Enzyme Inhibition Studies
This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of microbial inhibition, with some achieving significant inhibition against resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that this compound selectively induced apoptosis in cancer cells while having minimal effects on normal cells, suggesting its potential as a chemotherapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl ester undergoes nucleophilic displacement with amines or thiols to yield amides or thioesters. For example:
-
Reaction with amines :
Yields exceed 80% under mild conditions (DIPEA, DMF, 25°C) . -
Thioesterification :
Using Lawesson’s reagent, the ester converts to a thioester with 75–85% efficiency .
Formation of Heterocycles
The α-cyano group participates in cyclocondensations to generate pyrazoles and pyrimidines:
-
With hydrazonoyl chlorides :
Yields: 70–84% (ethanol, reflux) . -
Biginelli-type reactions :
Reacts with thiourea and aldehydes to form pyrimidine-2-thiones (e.g., antiviral agents) .
Diels-Alder Reactivity
The pyrimidinylidene moiety acts as a dienophile in [4+2] cycloadditions, producing fused heterocycles:
Regioselective Functionalization
The pyrimidine ring directs electrophilic attacks to the 5-position due to electronic effects:
-
Halogenation :
Reacts with NCS or NBS to introduce Cl/Br at C5 (70–90% yield) . -
Cross-coupling :
Suzuki-Miyaura coupling with aryl boronic acids occurs at C5 (Pd(OAc)₂, 80°C) .
Mechanistic Insights
-
Ester activation : DMAP catalyzes the formation of an N-acyl pyridinium intermediate, enhancing electrophilicity at the carbonyl carbon .
-
Stereoselectivity : Reactions proceed via an oxyanion hole mechanism, favoring trans addition .
This compound’s versatility in forming bioactive heterocycles and regioselective modifications underscores its utility in organic synthesis and drug discovery. Experimental protocols and spectral data ensure reproducibility across applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
